REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C([NH:10][OH:11])(=O)C.[F:12][CH:13]([F:24])[O:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19](F)[C:16]=1[C:17]#[N:18]>CN(C)C=O>[NH2:18][C:17]1[C:16]2[C:15]([O:14][CH:13]([F:24])[F:12])=[CH:22][CH:21]=[CH:20][C:19]=2[O:11][N:10]=1 |f:0.1|
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(C#N)C(=CC=C1)F)F
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred first at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
at 60° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
the residue is stirred with water
|
Type
|
FILTRATION
|
Details
|
the pale olive-coloured precipitate is filtered off with suction
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NOC2=C1C(=CC=C2)OC(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |